GSK2606414 is an orally available, potent, and selective PERK inhibitor. GSK2606414 inhibits PERK activation in cells and inhibits the growth of a human tumor xenograft in mice. Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. Evidence that PERK is implicated in tumorigenesis and cancer cell survival stimulated our search for small molecule inhibitors.
GSK2606414
CAS No.: 1337531-36-8
Cat. No.: VC0548274
Molecular Formula: C24H20F3N5O
Molecular Weight: 451.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1337531-36-8 |
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Molecular Formula | C24H20F3N5O |
Molecular Weight | 451.4 g/mol |
IUPAC Name | 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) |
Standard InChI Key | SIXVRXARNAVBTC-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES | CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
Appearance | white solid powder |
Chemical Properties and Molecular Characteristics
GSK2606414 is characterized by the molecular formula C24H20F3N5O and functions as an adenosine triphosphate-competitive inhibitor of PERK. Its potency is reflected in its exceptionally low half-maximal inhibitory concentration (IC50) of 0.4 nM, establishing it as one of the most powerful PERK inhibitors currently identified . The compound was specifically designed to selectively target PERK with minimal off-target effects, although some research suggests potential interactions with other kinases including RIPK1 and cKIT at higher concentrations .
The chemical structure of GSK2606414 enables it to effectively penetrate cellular membranes and bind competitively to the ATP-binding site of PERK, thereby preventing its kinase activity. This mechanism of action forms the foundation for its therapeutic potential across multiple disease models where PERK signaling plays a significant role.
Mechanism of Action and Signaling Pathways
PERK-eIF2α-ATF4-CHOP Axis Inhibition
GSK2606414 primarily functions by disrupting the PERK signaling pathway, which is activated during ER stress conditions. Under normal circumstances, PERK phosphorylates eukaryotic initiation factor 2α (eIF2α), leading to selective translation of stress-response genes including Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP) .
Research has demonstrated that GSK2606414 dose-dependently inhibits thapsigargin-induced eIF2α phosphorylation in ARPE-19 cells. At concentrations above 0.1 μM, the compound shows significant reduction in phosphorylated eIF2α levels compared to total eIF2α, confirming its inhibitory effect on the PERK pathway . This inhibition can prevent the downstream activation of stress-induced genes and protect cells from ER stress-mediated apoptosis in certain contexts.
Context-Dependent Effects on UPR Signaling
This context-dependence was demonstrated through UPR pathway activity profiling, which revealed that the compound's effects on eIF2α-ATF4, IRE1α-XBP1, and ATF6 pathways vary depending on the cellular stress context . During reovirus infection, the GSK2606414-induced increase in eIF2α-ATF4 signaling was found to be dependent on either PERK or General Control Nonderepressible 2 (GCN2), another eIF2α kinase .
Effects on Cellular Processes
Gene Expression Regulation
This differential effect suggests a complex dose-dependent regulatory mechanism that may involve additional signaling pathways or compensatory mechanisms. The inhibition of CHOP expression without significantly affecting ATF4 expression at higher concentrations is particularly noteworthy, as CHOP is a proapoptotic transcription factor whose downregulation may confer neuroprotective effects against stress-induced injury .
Therapeutic Applications
Oncology Applications
GSK2606414 has shown promising results in cancer research, particularly in enhancing the efficacy of oncolytic virotherapy. The compound and its analogue GSK2656157 have demonstrated the ability to inhibit tumor growth in murine xenograft models . More recent research has focused on its potential to enhance the therapeutic efficacy of reovirus, an oncolytic virus currently under evaluation in clinical trials for cancer treatment.
In head and neck squamous cell carcinoma (HNSCC), GSK2606414 significantly enhances reovirus efficacy in both 2D and 3D cell culture models . This enhancement is characterized by increased reovirus capsid protein levels (σ3 and μ1C) and expanded areas of viral infection within tumor spheroids . The combination of GSK2606414 and reovirus showed greater than expected reduction in spheroid area compared to either agent alone, as determined by Bliss independence analysis .
Retinal Diseases
Given its effects on RPE cell proliferation and VEGF expression, GSK2606414 has potential applications in the treatment of retinal diseases, particularly age-related macular degeneration (AMD). RPE cell proliferation and elevated VEGF levels are implicated in the pathogenesis of late AMD and proliferative retinopathy .
By inhibiting RPE cell proliferation and potentially reducing VEGF expression at higher concentrations, GSK2606414 could represent a novel therapeutic approach for these conditions. The compound's ability to modulate these processes without inducing apoptosis may be particularly valuable in preserving retinal function while controlling pathological proliferation .
Experimental Findings and Data
Effects on eIF2α Phosphorylation
Research has quantitatively documented the dose-dependent effects of GSK2606414 on eIF2α phosphorylation in ARPE-19 cells. The following table summarizes key experimental findings:
GSK2606414 Concentration | Effect on p-eIF2α/t-eIF2α Ratio | Statistical Significance |
---|---|---|
0 μM (TG only) | Significant increase | P<0.05 vs. control |
0.05 μM + TG | Moderate inhibition | P<0.05 vs. TG only |
0.1 μM + TG | Stronger inhibition | P<0.05 vs. TG only |
0.5 μM + TG | Substantial inhibition | P<0.05 vs. TG only |
1.0 μM + TG | Maximum inhibition | P<0.05 vs. TG only |
These data demonstrate that GSK2606414 effectively reduces thapsigargin (TG)-induced eIF2α phosphorylation in a concentration-dependent manner, with substantial inhibition observed at concentrations of 0.5 μM and above .
Enhancement of Reovirus Infection
Studies examining the effects of GSK2606414 on reovirus infection have generated compelling data supporting its potential as a combination therapy. In head and neck cancer models, the following observations were documented:
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GSK2606414 increased reovirus capsid proteins σ3 and μ1C levels as measured by western blot analysis .
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Viable reovirus particle production, measured by TCID50, was maintained or increased despite reduced cell viability in combination treatment .
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In 3D spheroid models, GSK2606414 significantly expanded the area positive for reovirus infection, particularly at the periphery (within 25 μm depth) .
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Knockdown of ATF4 abrogated the GSK2606414-induced increase in reovirus protein levels, confirming the eIF2α-ATF4 signaling pathway as key to the observed phenotype .
These findings collectively suggest that GSK2606414 enhances reovirus infection and efficacy through a mechanism involving modulation of the eIF2α-ATF4 signaling pathway, rather than through direct effects on viral replication machinery.
Future Directions
The promising results obtained with GSK2606414 across multiple disease models suggest several directions for future research. In oncology, combinations of reovirus and agents that enhance ER stress signaling through ATF4 should be considered for future clinical studies . The role of ER stress and particularly ATF4 in profiling susceptibility to reovirus therapy also warrants further investigation .
In neurodegenerative disorders, further research is needed to elucidate the precise mechanisms by which GSK2606414 confers neuroprotection and to determine its potential efficacy in various models of neurodegeneration. The compound's effects on mitochondrial function and homeostasis under stress conditions represent a particularly promising area for future study .
For retinal diseases, additional research is required to evaluate the therapeutic potential of GSK2606414 in animal models of AMD and proliferative retinopathy. The compound's ability to inhibit RPE cell proliferation and potentially modulate VEGF expression suggests it could be valuable in these conditions, but its efficacy and safety need to be established in appropriate preclinical models .
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